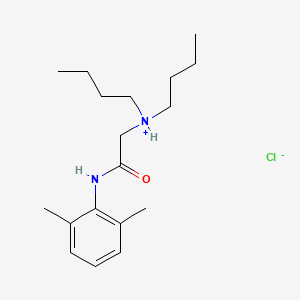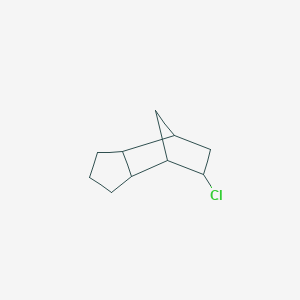
5-Chlorooctahydro-1h-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorooctahydro-1h-4,7-methanoindene typically involves the chlorination of octahydro-1h-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorooctahydro-1h-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom, resulting in the formation of octahydro-1h-4,7-methanoindene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Octahydro-1h-4,7-methanoindene.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chlorooctahydro-1h-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chlorooctahydro-1h-4,7-methanoindene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1h-4,7-methanoindene: The parent compound without the chlorine atom.
Hexahydro-4,7-methanoindene: A related compound with fewer hydrogen atoms.
Tetrahydro-4,7-methanoindene: Another related compound with even fewer hydrogen atoms.
Uniqueness
5-Chlorooctahydro-1h-4,7-methanoindene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable for specific applications where the chlorine functionality is required.
Propiedades
Número CAS |
77171-22-3 |
|---|---|
Fórmula molecular |
C10H15Cl |
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
8-chlorotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H15Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 |
Clave InChI |
QEMJNAQNPWWHMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


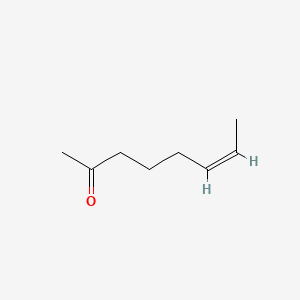




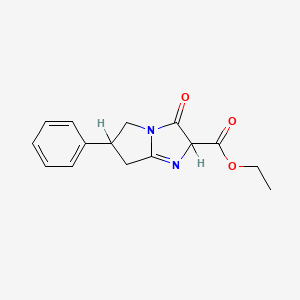

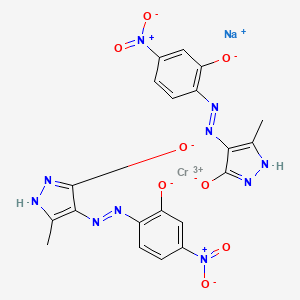
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
